Ceramides (hydroxy) (50mg)
Description
α-Hydroxy (2-Hydroxy) Fatty Acid Moieties
α-Hydroxy ceramides feature a hydroxyl group at the C-2 position of their fatty acid chains, a modification catalyzed by fatty acid 2-hydroxylase (FA2H) enzymes. This hydroxylation enhances hydrogen bonding capacity, enabling tighter molecular packing in lipid bilayers. Key distinctions between α-hydroxy and non-hydroxy ceramides include:
In the stratum corneum, α-hydroxy fatty acids (e.g., C24:0, C26:0) constitute over 40% of ceramide species, with linoleic acid-esterified forms (CER[EOS]) critical for lamellar phase stability.
Sphingoid Base Variability: Sphingosine, Dihydrosphingosine, and Phytosphingosine
The sphingoid backbone determines ceramide solubility and intermolecular interactions:
- Sphingosine (d18:1) : Contains a C4-trans double bond, enabling kinked conformations that reduce packing density.
- Dihydrosphingosine (d18:0) : Fully saturated backbone promotes orthorhombic chain packing but lower thermal stability.
- Phytosphingosine (t18:0) : C4-hydroxylation creates three hydroxyl groups, enabling multi-dentate hydrogen bonding networks.
Phytosphingosine-based ceramides (e.g., CER[AP]) exhibit 20% higher phase transition temperatures than sphingosine analogs due to rigid headgroup interactions.
Classification Systems and Nomenclature
LIPID MAPS Guidelines for Hydroxy Ceramide Annotation
The LIPID MAPS consortium standardizes ceramide nomenclature using a three-component system:
- Sphingoid base : Chain length, double bonds, hydroxylation (e.g., d18:1;3OH for sphingosine with C3-OH)
- Fatty acid : Hydroxylation position and chain length (e.g., 24:0;2OH for α-hydroxy lignoceric acid)
- Linkage type : Amide (default) or ester bonds
Example: Cer 18:1;3OH/24:0;2OH denotes a sphingosine (18 carbons, Δ4 double bond) with C3 hydroxylation linked to α-hydroxy lignoceric acid.
Stratum Corneum-Specific Classification (CER[AH], CER[EO])
Epidermal ceramides follow a distinct taxonomy based on sphingoid base and fatty acid modifications:
CER[EO] species account for 35-40% of stratum corneum ceramides and require PNPLA1-mediated linoleate esterification for proper extracellular lipid organization.
Stereochemical Considerations in Hydroxylation
2′R vs. 2′S Isomeric Forms
The C2 hydroxyl configuration in α-hydroxy ceramides dictates biological activity:
- 2′R Isomers : Predominant in natural systems, enable optimal hydrogen bonding with adjacent ceramide headgroups.
- 2′S Isomers : Synthetic analogs show 80% reduced capacity to stabilize model membrane systems compared to 2′R forms.
X-ray diffraction studies reveal 2′R ceramides adopt a V-shaped conformation with amide groups spaced 0.37 nm apart, facilitating bilayer integration.
Impact of Hydroxyl Group Positioning on Molecular Packing
Hydroxylation patterns directly modulate lipid organization:
- C4-OH (Phytosphingosine) : Induces hexagonal packing with 0.41 nm lattice spacing, reducing membrane fluidity.
- C2-OH (Fatty Acid) : Promotes orthorhombic phases (0.37 nm spacing) through bifurcated hydrogen bonds.
- C6-OH (6-Hydroxysphingosine) : Creates tilted acyl chains (15° from bilayer normal), enhancing interlamellar cohesion.
Molecular dynamics simulations show α-hydroxy ceramides with C24 fatty acids achieve 30% lower water permeability compared to non-hydroxylated analogs.
Properties
Molecular Formula |
C36H71NO4 (2-hydroxystearoyl) |
|---|---|
Molecular Weight |
582 |
Synonyms |
Ceramides, mostly with hydroxy acyl groups |
Origin of Product |
United States |
Scientific Research Applications
Skin Barrier Function and Dermatological Applications
Ceramides are integral to the stratum corneum, the outermost layer of the skin, where they contribute to the permeability barrier. Research indicates that alterations in ceramide composition are linked to various skin diseases, including atopic dermatitis and psoriasis. A study employing imaging mass spectrometry demonstrated that specific ceramide profiles could be associated with skin conditions characterized by impaired barrier function .
Key Findings:
- Skin Diseases : Abnormalities in ceramide composition have been observed in conditions like atopic dermatitis, leading to increased transepidermal water loss and inflammation .
- Barrier Restoration : Topical application of ceramides has been shown to improve skin hydration and barrier integrity, making them a valuable ingredient in cosmetic formulations aimed at dry or compromised skin .
Nutritional Applications
Recent studies have explored the oral administration of ceramides derived from dietary sources, such as wine lees extract. These studies suggest that dietary ceramides can enhance skin barrier function through systemic absorption and local resynthesis in the skin .
Study Overview:
- Participants : Clinical trials involving participants consuming supplements containing ceramides showed significant improvements in skin hydration and barrier function compared to placebo groups.
- Mechanism : The bioactivity of dietary ceramides is thought to involve their metabolism into sphingoid bases in the gastrointestinal tract, which subsequently resynthesize into ceramides within the skin .
Therapeutic Applications
Ceramide metabolism has been implicated in various health conditions beyond dermatology, including cardiometabolic diseases. Ceramides serve as biomarkers for lipid metabolism disorders and may indicate excess fatty acid storage within cells .
Research Insights:
- Cardiometabolic Health : Elevated ceramide levels have been associated with insulin resistance and cardiovascular diseases, suggesting their potential as therapeutic targets for metabolic disorders .
- Inhibitor Studies : Research involving selective inhibitors of ceramide synthase has revealed novel roles for specific ceramide isoforms in regulating cellular processes related to inflammation and metabolism .
Data Table: Summary of Ceramide Applications
Comparison with Similar Compounds
Hydroxy vs. Non-Hydroxy Ceramides
Key Findings :
Hydroxy Ceramides vs. Acylceramides
Key Findings :
Species-Specific Variations
Analytical and Clinical Considerations
Quantification Challenges
Q & A
Q. What are the standard protocols for isolating hydroxy-ceramides from biological samples, and how do derivatization strategies influence quantification accuracy?
Hydroxy-ceramides are typically isolated using column chromatography (e.g., silica gel) after lipid extraction via the Folch method . Derivatization with fluorescent tags (e.g., o-phthalaldehyde) is critical for enhancing detection sensitivity in low-abundance samples, as underivatized ceramides lack strong UV absorbance. Quantification via HPLC-UV/FLD requires calibration curves validated against certified reference materials, with recovery rates ≥85% . Key pitfalls include incomplete derivatization and matrix interference, which can be mitigated by spiking internal standards (e.g., C17-sphingosine) .
Q. How can researchers design experiments to distinguish α-hydroxy ceramides from non-hydroxylated species using mass spectrometry?
Neutral loss scanning (NLS) in tandem MS is the gold standard. For α-hydroxy ceramides, NLS327.3 (loss of 327.3 Da) is specific to hydroxylated species, while NLS256.2 targets non-hydroxylated analogs. Experimental validation requires spiking synthetic standards (e.g., N-palmitoyl-d-erythro-sphingosine) to confirm fragmentation patterns . Researchers must optimize collision energies (typically 25–35 eV) to minimize false positives from isobaric lipids .
Q. What are the critical parameters for ensuring reproducibility in ceramide quantification across laboratories?
Reproducibility hinges on:
- Sample preparation : Strict adherence to homogenization protocols (e.g., 5 min sonication at 4°C) .
- Instrument calibration : Daily tuning of MS detectors with reference m/z values (e.g., m/z 536.5 for C16-ceramide) .
- Data normalization : Expressing results as pmol/mg protein (not tissue weight) to account for variability in sample composition .
Advanced Research Questions
Q. How can conflicting data on hydroxy-ceramide bioavailability in serum be resolved using multi-omics approaches?
Discrepancies often arise from differences in extraction efficiency (e.g., chloroform vs. methyl-tert-butyl ether) or ionization suppression in MS. A multi-omics framework integrating lipidomics with proteomics (e.g., albumin binding assays) can clarify bioavailability. For example, hydroxy-ceramides show stronger albumin affinity than non-hydroxylated species, requiring affinity purification prior to LC-MS/MS . Cross-validation with NMR (e.g., ¹H NMR at δ 5.3–5.4 ppm for olefinic protons) adds structural certainty .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships of hydroxy-ceramides in mechanistic studies?
Nonlinear mixed-effects modeling (NLME) is preferred for sparse or heterogeneous data (e.g., ceramide levels in sepsis models). Bayesian hierarchical models can account for batch effects in multi-center studies. For in vitro assays, benchmark dose (BMD) analysis is recommended over NOAEL/LOAEL due to its sensitivity to subthreshold effects .
Q. How do structural isomers of hydroxy-ceramides impact disease biomarker discovery, and what analytical strategies mitigate misidentification?
Isomers (e.g., α- vs. β-hydroxylation) co-elute in RPLC but can be resolved using HILIC-MS with a zwitterionic column (e.g., ZIC-cHILIC). Diagnostic ions (e.g., m/z 264.3 for α-hydroxy vs. m/z 250.2 for β-hydroxy) must be validated using deuterated analogs . Machine learning tools (e.g., LipidHunter) improve annotation accuracy in untargeted workflows .
Data Contradiction and Validation
Q. Why do inter-study variations in hydroxy-ceramide reference ranges persist, and how can harmonization be achieved?
Variations stem from:
- Pre-analytical factors : Delayed sample processing (>2 hours) increases sphingomyelinase-mediated hydrolysis .
- Methodological divergence : Laboratories using "shotgun" vs. targeted MS report differing LODs (0.1 vs. 0.01 pmol, respectively) . Harmonization requires adopting consensus protocols (e.g., NIH Lipidomics Standards Initiative) and shared biorepositories with SOP-driven sample handling .
Experimental Design Tables
| Parameter | Basic Workflow | Advanced Workflow |
|---|---|---|
| Extraction | Folch method (CHCl₃:MeOH 2:1) | MTBE/MeOH with SPE cleanup |
| Derivatization | o-Phthalaldehyde (OPA) | Isotope-coded affinity tags (ICATs) |
| Quantification | HPLC-FLD (Ex: 340 nm, Em: 455 nm) | LC-MS/MS with MRM (e.g., m/z 536→264) |
| Validation | Spike-and-recovery (≥85%) | Stable isotope dilution analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
